2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole
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Overview
Description
2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole is a synthetic organic compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenylsulfonyl chloride and 2-ethylimidazole.
Reaction Conditions: The 4-ethylphenylsulfonyl chloride is reacted with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain corresponding reduced products.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access or altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-Phenylsulfonylimidazole: Similar structure but lacks the ethyl groups.
2-Methyl-1-(4-methylphenyl)sulfonylimidazole: Similar structure with methyl groups instead of ethyl groups.
1-Benzylsulfonylimidazole: Similar structure with a benzyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole is unique due to the presence of both ethyl and sulfonyl groups, which confer specific chemical and biological properties. The ethyl groups enhance the compound’s lipophilicity, while the sulfonyl group increases its reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
2-ethyl-1-(4-ethylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-11-5-7-12(8-6-11)18(16,17)15-10-9-14-13(15)4-2/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRHLZUVVKQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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